4,14-Retro-retinol

Description

Structure

3D Structure

Properties

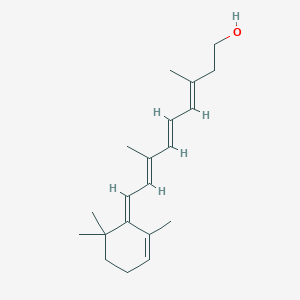

IUPAC Name |

(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSSYLJSLZBNKE-YIAYGWAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418821 |

Source

|

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16729-22-9 |

Source

|

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 4,14-Retro-retinol and its Hydroxylated Metabolite

Abstract

The retinoid family, derivatives of vitamin A, comprises a class of potent signaling molecules essential for vision, cellular differentiation, and immune function.[1] While the biological activities of classical retinoids like all-trans-retinoic acid are well-established, the discovery of retro-retinoids has unveiled a novel, non-canonical signaling paradigm. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of a pivotal member of this class, 4,14-retro-retinol, and its biologically active metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR). We will explore the initial identification of these compounds in diverse biological systems, from the bovine eye to cultured lymphocytes, and present detailed, field-proven methodologies for their extraction, purification, and spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals engaged in retinoid research and cellular signaling.

Introduction: A Paradigm Shift in Retinoid Signaling

For decades, the central dogma of retinoid action centered on the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors. However, the identification of retro-retinoids has challenged this paradigm by revealing a distinct signaling pathway that originates in the cytoplasm or at the cell membrane.[2] These molecules, characterized by a conjugated polyene system shifted relative to the cyclohexenyl ring, mediate rapid, non-genomic effects.

The first bioactive retro-retinoid to be discovered was 14-hydroxy-4,14-retro-retinol (14-HRR), a metabolite of retinol.[3] It was identified as a crucial third intracellular messenger derived from vitamin A, alongside retinal and retinoic acid.[3][4] 14-HRR is a potent mediator of cell growth and proliferation, particularly for lymphocytes, which do not utilize retinoic acid for this purpose.[4] This discovery underscored that different cell lineages could harness distinct vitamin A metabolites for specific functions. Further research has shown that 14-HRR's activity is often balanced by an antagonistic relationship with another retro-retinoid, anhydroretinol, which acts as a growth inhibitor.[5]

This guide will first detail the seminal discoveries of these retro-retinoids and then provide the technical protocols necessary for their study.

Discovery and Biological Sources

The journey to understanding this compound and its derivatives involves discoveries in two distinct biological contexts: cultured human cells and the bovine eye.

Identification of 14-Hydroxy-4,14-retro-retinol in Cell Culture

The first identification of a bioactive retro-retinoid came from studies on retinol-dependent, yet retinoic acid-independent, B lymphocytes.[4] Researchers observed that these cells, along with other cell lines like HeLa, fibroblasts, and leukemia cells, metabolized retinol into a more polar, optically active compound.[3] This compound was shown to be responsible for mediating growth control at concentrations 10- to 30-fold lower than retinol itself.[6] Through rigorous spectroscopic analysis, this metabolite was identified as 14-hydroxy-4,14-retro-retinol (14-HRR) .[3] The initial isolation from large-scale cultures of lymphoblastoid and HeLa cells was a landmark achievement, establishing 14-HRR as a novel second messenger in a non-canonical retinoid pathway.[3]

Discovery of this compound in the Bovine Eye

In 2003, a new retro-retinoid was identified in the bovine eye by Gollapalli and Rando.[2] Their work on the enzymes of the visual cycle led to the discovery of This compound . This finding was significant as it placed a retro-retinoid within the complex machinery of vision, a system intricately dependent on classical retinoid isomers like 11-cis-retinal. While the precise physiological role of this compound in the eye is still under investigation, its presence suggests that retro-retinoid metabolism may be more widespread and functionally diverse than previously appreciated.

Isolation and Purification Methodologies

The isolation of retro-retinoids is challenging due to their lipophilic nature and sensitivity to light, oxygen, and acid. All procedures must be performed under dim yellow or red light, using degassed solvents and light-protected glassware.[7]

Workflow for Isolation from Biological Sources

The general workflow for isolating retro-retinoids involves lipid extraction, followed by multi-step chromatographic purification. The choice between normal-phase and reverse-phase chromatography is critical, as they offer different selectivities for these structurally similar isomers.[7][8]

Figure 1. General workflow for the isolation and purification of retro-retinoids.

Detailed Protocol: Isolation of 14-HRR from Cell Culture

This protocol is adapted from the methods used in the initial discovery of 14-HRR from HeLa and lymphoblastoid cell lines.[3]

Materials:

-

Cell pellet (from large-scale culture, e.g., 80 L)

-

Hexane (HPLC grade, degassed)

-

Ethyl Acetate (HPLC grade, degassed)

-

Methanol (HPLC grade, degassed)

-

Water (HPLC grade, degassed)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Neutral Alumina (Activity V)

-

Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

-

Lipid Extraction:

-

Homogenize the cell pellet in a suitable buffer.

-

Perform a liquid-liquid extraction of the total lipids using a hexane:ethyl acetate solvent system.

-

Pool the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

-

Initial Purification (Alumina Chromatography):

-

Redissolve the dried lipid extract in a minimal volume of hexane.

-

Apply the extract to a column of neutral alumina (Activity V).

-

Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., 10% to 100% ethyl acetate).

-

Collect fractions and monitor by TLC or analytical HPLC to identify those containing retinoids. Pool the relevant fractions and evaporate the solvent.

-

-

Final Purification (Reverse-Phase HPLC):

-

Redissolve the semi-purified retinoid fraction in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with an isocratic or gradient mobile phase, such as methanol/water (e.g., 95:5 v/v).[6]

-

Monitor the elution profile at the characteristic absorbance maximum of retro-retinoids (~350 nm).

-

Collect the peak corresponding to 14-HRR. The natural product isolated from cells is often a mixture of enantiomers.[3]

-

Evaporate the solvent immediately and store the purified compound at -80°C under argon or nitrogen.

-

Structural Elucidation and Characterization

Confirming the unique retro-polyene structure of this compound and 14-HRR requires a combination of spectroscopic techniques.

UV-Visible Spectroscopy

Retro-retinoids possess a distinct UV-Vis absorption spectrum that differentiates them from classical retinoids like all-trans-retinol (λmax ≈ 325 nm). The extended and shifted conjugated double bond system in the retro structure results in a significant bathochromic (red) shift.

| Compound | λmax (in Methanol/Ethanol) | Molar Extinction Coefficient (ε) | Reference |

| all-trans-Retinol | ~325 nm | ~50,000 M⁻¹cm⁻¹ | [1] |

| 14-Hydroxy-4,14-retro-retinol (14-HRR) | ~348 nm (with vibronic fine structure) | ~54,000 M⁻¹cm⁻¹ | [6] |

| This compound | ~348 nm (predicted) | Not reported | [9] |

The absorption spectrum of 14-HRR exhibits a strong peak at approximately 348 nm with a well-resolved vibronic structure, which is a hallmark of the retro-retinoid polyene chain.[6] A smaller cis peak is often observed around 252 nm.[6]

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and elemental composition.

-

This compound: Has a molecular formula of C₂₀H₃₀O and a molecular weight of approximately 286.5 g/mol .[9]

-

14-Hydroxy-4,14-retro-retinol (14-HRR): Has a molecular formula of C₂₀H₃₀O₂ and a molecular weight of approximately 302.45 g/mol . High-resolution mass spectrometry (HRMS) of synthetic 14-HRR has confirmed its elemental composition.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural proof by elucidating the carbon-hydrogen framework. While complete NMR data for the original natural products is scarce in the literature, data from synthetic standards has been published. The following is a summary of key expected ¹H NMR signals for the (14R)-14-HRR stereoisomer in CDCl₃, which would distinguish it from all-trans-retinol.

| Proton Assignment (Hypothetical) | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Feature |

| Olefinic Protons | 5.5 - 7.0 | d, dd, m | Complex patterns characteristic of the conjugated retro-polyene system. |

| H-15 (CH₂OH) | ~4.2 | d | Protons adjacent to the primary alcohol. |

| H-14 (CHOH) | ~4.0 - 4.5 | m | Proton on the carbon bearing the secondary alcohol. |

| Methyl Protons (C-16, C-17, C-18, C-19, C-20) | 1.0 - 2.0 | s | Multiple singlet signals for the various methyl groups. |

Note: This is a generalized representation. Specific chemical shifts and coupling constants from the primary literature should be consulted for definitive identification.

Biological Activity and Signaling Pathway

The discovery of 14-HRR necessitated the creation of a new model for retinoid signaling, operating independently of nuclear receptor-mediated gene transcription.

Figure 2. The retro-retinoid signaling pathway illustrating the agonist/antagonist relationship.

The biological effects of 14-HRR are mediated through a cytoplasmic or membrane-associated pathway, suggesting a second-messenger role.[2] Its primary function is to promote cell proliferation and survival, an effect that is potently and reversibly inhibited by anhydroretinol (AR).[2] This agonist/antagonist relationship is a cornerstone of the retro-retinoid signaling axis and implies competition for a common, yet-to-be-fully-characterized receptor or binding protein.[6] This mode of action, which does not require new mRNA or protein synthesis for its initial effects, distinguishes it fundamentally from the genomic action of retinoic acid.[2]

Conclusion and Future Directions

The discoveries of this compound and 14-hydroxy-4,14-retro-retinol have significantly broadened our understanding of vitamin A metabolism and signaling. They represent a class of molecules that operate outside the classical nuclear receptor pathways, opening new avenues for research in cell biology, immunology, and ophthalmology. The methodologies outlined in this guide provide the foundation for researchers to isolate and study these labile but powerful signaling molecules.

Future research should focus on several key areas:

-

Receptor Identification: The definitive identification and characterization of the cytoplasmic receptor(s) for 14-HRR and anhydroretinol remain a critical unmet goal.

-

Enzymology: Elucidating the specific enzymes responsible for the conversion of retinol to retro-retinoids in various tissues will be crucial for understanding the regulation of this pathway.

-

Physiological Roles: Further investigation into the role of this compound in the eye and the broader physiological and pathophysiological functions of the retro-retinoid pathway is warranted.

By building on the foundational work described herein, the scientific community can continue to unravel the complexities of retinoid biology and potentially harness this unique signaling pathway for therapeutic benefit.

References

- Time in IN. Google Search.

- Buck J, et al. Retro-retinoids in regulated cell growth and death. (1993). PubMed - NIH. This article discusses the different molecular mechanisms of vitamin A metabolites, including retro-retinoids, and their role in signal transduction.

-

This compound | C20H30O | CID 5378255. PubChem - NIH. This entry provides chemical and physical properties, spectral information, and identifiers for this compound. [Link]

-

Derguini F, Nakanishi K, Hämmerling U, Buck J. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. (1994) Biochemistry. PubMed. This paper describes the first isolation and characterization of 14-HRR from cell cultures and its biological activity. [Link]

-

Kim YK, Quadro L. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (2010) Methods in Molecular Biology. PubMed Central. This article describes a reverse-phase HPLC isocratic method for the analysis of retinoids. [Link]

-

Derguini F, et al. (14RS)- 14-Hydroxy-4,14-retro-retinol+. (1994). Columbia University. This document provides detailed information on the synthesis and characterization of 14-HRR, including UV and NMR data. [Link]

-

Moise AR, et al. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. (2007). PMC - NIH. This article discusses various pathways of retinoid metabolism and provides comparative UV absorbance data. [Link]

-

Kane MA, et al. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH. This paper provides detailed HPLC methods for the separation of various retinoid isomers. [Link]

- Gollapalli DR, Rando RR. The specific binding of retinoic acid to RPE65 and approaches to the treatment of macular degeneration. (2004). This paper references the 2003 discovery of this compound in the bovine eye.

-

Buck J, et al. Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. (1991) Science. PubMed - NIH. This is the seminal paper describing the discovery of 14-HRR as a novel second messenger derived from retinol. [Link]

-

Blaner WS. Retinol and retinyl esters: biochemistry and physiology. (2019). PubMed Central. This review provides a broad overview of retinoid metabolism, including retro-retinoids. [Link]

Sources

- 1. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular signaling by 14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 6. columbia.edu [columbia.edu]

- 7. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. | Semantic Scholar [semanticscholar.org]

- 9. This compound | C20H30O | CID 5378255 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 4,14-Retro-Retinol in Lymphocyte Biology: A Technical Guide for Researchers

Foreword: A Paradigm Shift in Retinoid Signaling

For decades, the biological activities of vitamin A were largely attributed to the nuclear actions of retinoic acid, a potent regulator of gene transcription. However, the discovery of 4,14-retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR), has unveiled a fascinating and distinct signaling paradigm within the retinoid family, particularly in the realm of immunology. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of this compound's function in lymphocytes. We will delve into its unique biochemistry, its critical role in lymphocyte survival and activation, and the experimental methodologies required to probe its non-canonical signaling pathway.

Unveiling a Novel Retinoid: Discovery and Core Characteristics

This compound is a naturally occurring, bioactive metabolite of retinol (Vitamin A).[1][2] It was the first retro-retinoid to be discovered and is now recognized as the third intracellular messenger molecule derived from retinol, alongside retinal and retinoic acid.[1][3][4] A defining feature of this compound is its indispensable role in the growth and survival of B lymphocytes and the activation of T lymphocytes.[2][3][5] Crucially, B lymphocytes utilize this compound, not retinoic acid, for their proliferation, highlighting a fundamental divergence in retinoid signaling pathways within the immune system.[1][6][7]

This unique dependence on this compound suggests a specialized signaling cascade that operates independently of the well-characterized nuclear retinoic acid receptors (RARs and RXRs). This non-canonical pathway is believed to be initiated in the cytoplasm or at the cell membrane, leading to rapid cellular responses that are not reliant on new gene transcription.[6]

The Yin and Yang of Lymphocyte Regulation: The Agonist/Antagonist Duo

The biological effects of this compound are intricately balanced by its naturally occurring antagonist, anhydroretinol (AR).[2][5][7][8] These two retro-retinoids form a critical agonist/antagonist pair that fine-tunes lymphocyte physiology:

-

This compound (Agonist): Promotes lymphocyte growth, survival, and activation.[2][5]

-

Anhydroretinol (Antagonist): Acts as a growth inhibitor, counteracting the effects of this compound and capable of inducing growth arrest and apoptosis.[2][5][7]

This antagonistic relationship is a cornerstone of retro-retinoid signaling and is thought to be mediated through competition for a common, yet to be fully identified, cytoplasmic receptor.[2][8] The interplay between these two molecules provides a dynamic mechanism for regulating lymphocyte homeostasis.

Biosynthesis and Metabolism: A Distinct Pathway

The production of this compound from retinol follows a metabolic route separate from the pathway leading to retinoic acid. The key enzyme in this process is retinol dehydratase, which catalyzes the conversion of retinol to anhydroretinol. Anhydroretinol then serves as an intermediate in the formation of this compound. For cellular storage, this compound can be esterified, primarily to palmitate esters, by the enzyme lecithin:retinol acyltransferase (LRAT).[7]

Caption: Biosynthesis pathway of this compound from retinol.

Investigating the Biological Function of this compound: Experimental Protocols

A thorough understanding of this compound's role in lymphocytes requires robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key assays.

Quantification of this compound in Lymphocytes by HPLC

Accurate quantification of intracellular this compound is crucial for understanding its metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol: Extraction and HPLC Analysis of this compound

-

Cell Lysis and Extraction:

-

Harvest cultured lymphocytes (e.g., 5 x 107 cells) by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a lysis buffer (e.g., RIPA buffer) and homogenize.

-

Perform a two-step liquid-liquid extraction using hexane and ethanol to separate the lipid-soluble retinoids.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of a modifying agent like formic acid is commonly employed to achieve optimal separation.

-

Detection: A UV detector set at the maximum absorbance wavelength for this compound (approximately 350 nm) is used for quantification.

-

Standard Curve: A standard curve should be generated using purified this compound of known concentrations to accurately quantify the amount in the cell extracts.

-

Assessing Lymphocyte Proliferation and Viability

The primary biological function of this compound in lymphocytes is the promotion of growth and survival. Several assays can be employed to measure these effects.

Protocol: B-Lymphocyte Proliferation Assay using CFSE

The Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay is a powerful flow cytometry-based method to track cell divisions.

-

Cell Preparation and Staining:

-

Isolate B lymphocytes from peripheral blood or spleen.

-

Label the cells with CFSE according to the manufacturer's protocol. CFSE covalently binds to intracellular proteins and its fluorescence is halved with each cell division.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled B cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound (a typical starting range is 0.1 to 1 µM). Include a vehicle control (e.g., ethanol) and a positive control for proliferation (e.g., LPS or anti-CD40 + IL-4).

-

-

Flow Cytometry Analysis:

-

After a suitable incubation period (e.g., 72 hours), harvest the cells.

-

Analyze the cells by flow cytometry, measuring the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

-

Quantify the percentage of divided cells and the proliferation index.

-

Caption: Workflow for assessing B-lymphocyte proliferation using CFSE.

Evaluating T-Lymphocyte Activation

This compound is also involved in the activation of T lymphocytes. This can be assessed by measuring the expression of specific cell surface markers by flow cytometry.

Protocol: T-Lymphocyte Activation Assay

-

Cell Preparation and Stimulation:

-

Isolate primary T lymphocytes.

-

Stimulate the T cells with a suboptimal concentration of a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody) in the presence or absence of this compound (0.1 to 1 µM).

-

-

Flow Cytometry Staining and Analysis:

-

After 24-48 hours, harvest the cells and stain with a panel of fluorescently labeled antibodies against T-cell activation markers. A typical panel might include:

-

Early activation markers: CD69, CD25

-

Co-stimulatory molecules: CD80, CD86

-

-

Analyze the cells by flow cytometry to determine the percentage of activated T cells and the mean fluorescence intensity of the activation markers.

-

The Uncharted Territory: The Non-Canonical Signaling Pathway

While the biological outcomes of this compound signaling are well-documented, the precise molecular mechanism remains an active area of investigation. It is hypothesized that this compound binds to a specific cytoplasmic receptor, which then initiates a signaling cascade that is independent of nuclear receptors.[2][8]

One of the known downstream effects of this pathway is the reorganization of the actin cytoskeleton.[7] The antagonist, anhydroretinol, has been shown to induce a dramatic rearrangement of F-actin, leading to apoptosis. This compound can reverse these effects, suggesting that the actin cytoskeleton is a key regulatory node in this signaling pathway.[7]

Future research will need to focus on the identification and characterization of the putative cytoplasmic receptor for this compound and the downstream kinases and effector proteins that mediate its effects on lymphocyte proliferation, survival, and cytoskeletal dynamics.

Caption: Hypothesized non-canonical signaling pathway of this compound.

Therapeutic Potential and Future Directions

The unique ability of this compound to promote lymphocyte proliferation and survival, and the growth-inhibitory effects of its antagonist, anhydroretinol, suggest significant therapeutic potential.

-

Immunomodulation: Synthetic analogs of this compound could be developed as immunomodulatory agents to enhance immune responses in the context of vaccination or cancer immunotherapy.

-

Autoimmune Diseases: Conversely, anhydroretinol analogs could be explored for their potential to induce growth arrest in hyperproliferative lymphocyte populations characteristic of certain autoimmune diseases and lymphoid malignancies.

The future of this compound research lies in the complete elucidation of its signaling pathway, the identification of its direct molecular targets, and the development of specific and potent synthetic analogs for therapeutic intervention. Comparative gene expression studies between lymphocytes treated with this compound and retinoic acid will be instrumental in further dissecting their distinct roles in immune regulation.

Quantitative Data Summary

| Parameter | Value | Cell Type | Assay | Reference |

| Optimal Concentration for B-cell Survival | 0.16 - 0.7 µM | B lymphocytes | Survival Assay | [2] |

| Optimal Concentration for T-cell Activation | 0.16 - 0.7 µM | T lymphocytes | Activation Assay | [2] |

| Relative Potency vs. Retinol | 10-30 fold higher | B and T lymphocytes | Proliferation/Activation | [5] |

References

-

Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

-

Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

-

Buck, J. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science. [Link]

-

Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. PubMed. [Link]

-

Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1995). Retro-retinoids in regulated cell growth and death. Journal of Experimental Medicine, 182(5), 1479-1487. [Link]

-

Various Authors. (n.d.). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. PMC. [Link]

-

Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of experimental medicine, 178(2), 675–680. [Link]

-

Chen, Y., Buck, J., & Derguini, F. (1999). Anhydroretinol induces oxidative stress and cell death. Cancer research, 59(16), 3985–3990. [Link]

-

Saurat, J. H., Didierjean, L., Masgrau, E., Piletta, P. A., Jaconi, S., Chatellard-Gruaz, D., ... & Siegenthaler, G. (1994). Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol. Journal of investigative dermatology, 103(6), 779-783. [Link]

-

Buck, J., Grün, F., Derguini, F., Chen, Y., Kimura, S., Noy, N., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. Journal of Experimental Medicine. [Link]

-

Apfel, C., Bauer, F., Crettaz, M., Crevoisier, C., LeMotte, P., & Wyss, E. (1992). Vitamin A inhibits cytokines produced by type 1 lymphocytes in vitro. Journal of immunology (Baltimore, Md. : 1950), 149(7), 2297–2302. [Link]

-

Buck, J., Myc, A., Garbe, A., & Cathomas, G. (1991). Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. Journal of Cell Biology. [Link]

-

Hämmerling, U. (n.d.). Ulrich Hämmerling's research works. ResearchGate. [Link]

-

Rhinn, M., & Dollé, P. (2012). From carrot to clinic: an overview of the retinoic acid signaling pathway. PMC. [Link]

Sources

- 1. Intracellular signaling by 14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinol as electron carrier in redox signaling, a new frontier in vitamin A research - Hammerling - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 5. columbia.edu [columbia.edu]

- 6. Retro-retinoids in regulated cell growth and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.uchicago.edu [journals.uchicago.edu]

An In-Depth Technical Guide to the 4,14-Retro-Retinol Signaling Pathway in B Cells

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 4,14-retro-retinol (14-HRR) signaling pathway, a non-canonical retinoid signaling cascade crucial for the growth and survival of B lymphocytes. Unlike the well-characterized genomic pathway of retinoic acid, 14-HRR exerts its effects through a rapid, transcription-independent mechanism. This document will delve into the core components of this pathway, the dynamic interplay between its key agonist, 14-HRR, and its natural antagonist, anhydroretinol (AR), and the downstream cellular consequences in B cells. Furthermore, this guide will furnish detailed, field-proven protocols for the investigation of this pathway, including B cell survival and proliferation assays, and methods for the quantification of 14-HRR and AR. This resource is intended to empower researchers to explore the therapeutic potential of targeting this unique signaling axis in immunology and oncology.

Introduction: A Paradigm Shift in Retinoid Signaling

For decades, the biological effects of Vitamin A (retinol) have been largely attributed to its metabolite, all-trans-retinoic acid (atRA), which functions as a ligand for nuclear receptors to regulate gene expression. However, a distinct and equally important signaling pathway has been identified, particularly in lymphocytes, that operates independently of nuclear receptors and gene transcription. This non-canonical pathway is mediated by another retinol metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR)[1][2].

B lymphocytes, in particular, stand out as a cell type that utilizes 14-HRR, not retinoic acid, for their growth and survival[1][2]. This discovery has opened up a new avenue of research into the intricate ways retinoids regulate immune cell function. The this compound signaling pathway is characterized by its rapid onset of action, suggesting a mechanism initiated at the cell membrane or within the cytoplasm[1]. Understanding this pathway is paramount for developing novel therapeutic strategies that can selectively modulate B cell activity in various disease contexts.

Core Components and Molecular Architecture

The this compound signaling pathway is defined by a delicate balance between a growth-promoting agonist and a growth-inhibiting antagonist.

The Agonist: 14-Hydroxy-4,14-retro-retinol (14-HRR)

14-HRR is a naturally occurring, bioactive metabolite of retinol and was the first retro-retinoid to be discovered[1]. It is recognized as the third intracellular messenger molecule derived from retinol, alongside retinal and retinoic acid, and it mediates the growth control in various mammalian cells, most notably B lymphocytes[1][2]. Various cell lines, including fibroblasts and leukemia cells, have been shown to produce this metabolite[1].

The Antagonist: Anhydroretinol (AR)

Anhydroretinol (AR) is another retro-retinoid metabolite of retinol that acts as a natural antagonist to 14-HRR[1]. AR competitively inhibits the growth-supportive effects of 14-HRR and can induce growth arrest and apoptosis in B lymphocytes[1][3]. This antagonistic relationship is a key feature of the retro-retinoid signaling pathway, providing a homeostatic mechanism to regulate B cell populations.

The Elusive Receptor

A critical but as yet uncharacterized component of this pathway is the receptor for 14-HRR. While its existence is strongly inferred from the specific and potent biological activities of 14-HRR and the competitive nature of AR's antagonism, its molecular identity remains to be elucidated. Current hypotheses suggest a cytoplasmic or cell-surface receptor that, upon binding 14-HRR, initiates a rapid signaling cascade[1][4]. The identification and characterization of this receptor is a key area of ongoing research.

The Signaling Cascade: A Non-Canonical Mechanism of Action

The signaling paradigm of this compound deviates significantly from the classical genomic pathway of retinoic acid. The non-canonical nature of this pathway is defined by its rapid, transcription-independent responses.

Initiation and Downstream Effectors

The binding of 14-HRR to its putative receptor is thought to trigger a cascade of intracellular events. While the precise molecular steps are still under investigation, the rapid nature of the response suggests the involvement of second messengers and protein kinase cascades. The antagonistic action of AR is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, cell death[3]. This process appears to be independent of caspase activation, suggesting a non-apoptotic form of programmed cell death or a caspase-independent apoptotic pathway[3].

The pro-survival signal of 14-HRR likely counteracts the AR-induced oxidative stress, potentially through the activation of antioxidant pathways or by directly interfering with the ROS-generating machinery.

Below is a conceptual diagram of the proposed signaling pathway:

Caption: Proposed this compound signaling pathway in B cells.

Experimental Methodologies: A Practical Guide

To facilitate research in this area, this section provides detailed protocols for key experiments.

B Cell Culture for Retro-Retinoid Studies

Objective: To maintain healthy B lymphocyte cultures for subsequent signaling and viability assays.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

B cell line (e.g., Ramos, Raji) or primary B cells

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Prepare complete RPMI-1640 medium by supplementing with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Culture B cells in T-75 flasks at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

-

Passage cells every 2-3 days by diluting the cell suspension with fresh, pre-warmed complete medium to maintain the recommended cell density.

-

Prior to experiments, ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

Quantification of 14-HRR and AR by HPLC-MS/MS

Objective: To extract and quantify 14-HRR and AR from B cell pellets and culture supernatants.

Materials:

-

B cell culture

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Internal standards (e.g., deuterated retinoids)

-

Centrifuge

-

Nitrogen evaporator

-

HPLC-MS/MS system

Protocol:

-

Sample Collection:

-

Cell Pellet: Centrifuge 5-10 x 10^6 B cells at 300 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

-

Supernatant: Collect the cell culture medium and centrifuge at 2000 x g for 10 minutes to remove debris.

-

-

Extraction (Liquid-Liquid Extraction):

-

To the cell pellet or 1 mL of supernatant, add 200 µL of ACN containing the internal standards and vortex for 1 minute.

-

Add 1.2 mL of MTBE and vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Dry the extract under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.

-

Transfer to an MS vial for analysis.

-

Perform chromatographic separation using a C18 column with a gradient elution of water and methanol containing 0.1% formic acid.

-

Detect and quantify 14-HRR and AR using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.

-

B Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the effect of 14-HRR and AR on B cell viability and proliferation.

Materials:

-

B cells

-

Complete RPMI-1640 medium

-

96-well flat-bottom plates

-

14-HRR and AR stock solutions (in ethanol or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed B cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of 14-HRR and/or AR in complete medium. Add 100 µL of these dilutions to the respective wells. Include vehicle controls.

-

Incubate the plate for 24-72 hours in a humidified incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

B Cell Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify apoptosis in B cells treated with AR and the protective effect of 14-HRR using flow cytometry.

Materials:

-

B cells

-

Complete RPMI-1640 medium

-

6-well plates

-

14-HRR and AR stock solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed B cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with AR (e.g., 1 µM) in the presence or absence of varying concentrations of 14-HRR (e.g., 0.1-1 µM) for 24 hours. Include vehicle controls.

-

Harvest the cells and wash twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | 14-HRR | AR |

| Optimal Concentration (B cell survival) | 0.16 - 0.7 µM[1] | N/A |

| Effect on B cells | Promotes growth and survival[1][2] | Induces growth arrest and cell death[1][3] |

| Mechanism of Action | Activates a non-canonical signaling pathway | Induces oxidative stress[3] |

Experimental Workflow Diagram

Caption: General experimental workflow for studying the this compound pathway.

Concluding Remarks and Future Directions

The this compound signaling pathway represents a significant departure from the classical understanding of retinoid action. Its central role in B lymphocyte biology makes it an attractive target for therapeutic intervention in autoimmune diseases, B-cell malignancies, and vaccine development. The methodologies outlined in this guide provide a robust framework for researchers to dissect the molecular intricacies of this pathway and explore its pharmacological modulation.

Future research should prioritize the identification and characterization of the 14-HRR receptor, as this will be instrumental in developing targeted therapies. Furthermore, a detailed mapping of the downstream signaling cascade will provide a more complete picture of how 14-HRR and AR exert their opposing effects on B cell fate. The continued exploration of this non-canonical retinoid signaling pathway holds immense promise for advancing our understanding of immune regulation and for the development of a new generation of immunomodulatory drugs.

References

-

Parry, C., et al. (2002). Retinoid-induced apoptosis in B-cell chronic lymphocytic leukaemia cells is mediated through caspase-3 activation and is independent of p53, the retinoic acid receptor, and differentiation. European Journal of Haematology, 69(4), 227-35. [Link]

-

Buck, J., et al. (1991). Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654-6. [Link]

-

Chen, Y., et al. (1999). Anhydroretinol Induces Oxidative Stress and Cell Death. Cancer Research, 59(16), 3985-90. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Derguini, F., et al. (1994). (14RS)-14-Hydroxy-4,14-retro-retinol+. Biochemistry, 33(3), 623-8. [Link]

-

Derguini, F., et al. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623-8. [Link]

-

Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-80. [Link]

-

Buck, J., et al. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of Experimental Medicine, 178(2), 675-80. [Link]

-

Buck, J., et al. (1993). Anhydroretinol: A naturally occurring inhibitor of lymphocyte physiology. ResearchGate. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

Scilit. Intracellular Signaling by 14-hydroxy-4,14- Retro -Retinol. [Link]

-

D'Aniello, E., et al. (2015). From carrot to clinic: an overview of the retinoic acid signaling pathway. Journal of Molecular Endocrinology, 54(1), R23-R38. [Link]

-

Ruíz-Vela, A., et al. (1999). Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis. The FASEB Journal, 13(8), 931-40. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Marks, E., et al. (2016). Retinoic Acid Signaling in B Cells Is Required for the Generation of an Effective T-Independent Immune Response. ResearchGate. [Link]

-

Nießner, C., et al. (2021). Comparison of retinol binding protein 1 with cone specific G-protein as putative effector molecules in cryptochrome signalling. Scientific Reports, 11(1), 22617. [Link]

-

Van Craenenbroeck, K., et al. (2021). Evidence for Protein–Protein Interaction between Dopamine Receptors and the G Protein-Coupled Receptor 143. International Journal of Molecular Sciences, 22(15), 8234. [Link]

-

Ukaaz Publications. (2025). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). [Link]

-

Marks, E., et al. (2016). Retinoic Acid Signaling in B Cells Is Required for the Generation of an Effective T-Independent Immune Response. Frontiers in Immunology, 7, 643. [Link]

-

Chen, Q., & Ross, A. C. (2009). Vitamin A and Retinoic Acid in the Regulation of B-Cell Development and Antibody Production. Vitamins and Hormones, 80, 177-200. [Link]

-

precisionFDA. 14-HYDROXY-RETRO-RETINOL, (14R)-. [Link]

-

Woo, M., et al. (2003). Caspase-3 regulates cell cycle in B cells: a consequence of substrate specificity. Nature Immunology, 4(10), 1016-22. [Link]

-

Okazawa, H., et al. (2001). BMP-4 and Retinoic Acid Synergistically Induce Activation of caspase-9 and Cause Apoptosis of P19 Embryonal Carcinoma Cells Cultured as a Monolayer. Journal of Biochemistry, 130(6), 843-52. [Link]

-

Katai, N., et al. (2000). Inhibition of Caspase Activity in Retinal Cell Apoptosis Induced by Various Stimuli In Vitro. Investigative Ophthalmology & Visual Science, 41(11), 3564-71. [Link]

-

Kim, H., et al. (2024). Retinoic acid-induced protein 14 links mechanical forces to Hippo signaling. The EMBO Journal, 43(16), 2639-2659. [Link]

Sources

The Agonist-Antagonist Duality of 4,14-Retro-retinol and Anhydroretinol: A Technical Guide to a Non-Canonical Retinoid Signaling Axis

Foreword

In the intricate world of cellular signaling, the retinoid family of molecules, derived from Vitamin A, has long been recognized for its profound impact on development, differentiation, and homeostasis. While the classical genomic pathway mediated by retinoic acid and its nuclear receptors is well-established, a compelling narrative of a non-canonical signaling axis has emerged, orchestrated by a unique pair of retro-retinoids: 4,14-retro-retinol and anhydroretinol. This technical guide provides an in-depth exploration of the agonist-antagonist relationship between these two molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and investigate this distinct signaling paradigm. We will delve into the molecular mechanisms, experimental methodologies to probe their functions, and the synthesis of these critical compounds, thereby providing a robust framework for future research and therapeutic exploration.

Introduction to the Key Players: this compound and Anhydroretinol

This compound , also known as 14-hydroxy-4,14-retro-retinol (14-HRR), is a naturally occurring, bioactive metabolite of retinol.[1] It stands as the third identified intracellular second messenger derived from retinol, following retinal and retinoic acid.[1][2] Unlike retinoic acid, which primarily governs gene transcription through nuclear receptors, 14-HRR mediates its effects through a non-canonical pathway, initiating rapid cellular responses from the cytoplasm or cell membrane.[1] This distinct mechanism underscores its unique physiological roles, particularly in promoting the growth and survival of lymphocytes.[1]

Anhydroretinol (AR) is another retro-retinoid metabolite of retinol.[3][4] Structurally similar to 14-HRR, it acts as a natural antagonist.[1] Anhydroretinol competitively inhibits the growth-promoting effects of 14-HRR and can induce growth arrest and apoptosis.[1] This dynamic interplay between an agonist (14-HRR) and an antagonist (AR) forms the cornerstone of a finely tuned regulatory system for cell fate.

| Molecule | Chemical Formula | Molar Mass | Key Function |

| This compound | C₂₀H₃₀O₂ | 302.45 g/mol | Agonist: Promotes cell growth and survival |

| Anhydroretinol | C₂₀H₂₈ | 268.44 g/mol | Antagonist: Inhibits cell growth, induces apoptosis |

The Core of the Matter: An Agonist-Antagonist Relationship

The biological activities of 14-HRR and anhydroretinol are intrinsically linked through their opposing effects on cellular processes, primarily lymphocyte proliferation and survival.[1][3] This agonist-antagonist relationship is a key feature of the retro-retinoid signaling pathway.[1]

Mechanism of Action: A Tale of Competition

The prevailing hypothesis for the antagonistic interaction between 14-HRR and anhydroretinol centers on their competition for a common, yet to be fully characterized, cytoplasmic receptor.[1][5] The structural similarity of these molecules suggests they can both bind to the same target protein.

-

Agonist Action (this compound): Upon binding to its putative receptor, 14-HRR initiates a downstream signaling cascade that promotes cell growth and survival. This pathway is distinct from the classical retinoic acid signaling pathway and does not involve direct regulation of gene transcription in the nucleus.[1]

-

Antagonist Action (Anhydroretinol): Anhydroretinol, by binding to the same receptor, competitively inhibits the binding of 14-HRR.[3] This blockage prevents the initiation of the growth-promoting signal. Furthermore, anhydroretinol can trigger a separate cascade of events leading to growth arrest and apoptosis, in part through the generation of reactive oxygen species (ROS).[6]

The reversible nature of anhydroretinol's inhibition provides strong evidence for this competitive binding model.[3]

Figure 1: Agonist-antagonist binding to a putative receptor.

Experimental Protocols

To investigate the distinct biological effects of this compound and anhydroretinol, specific and robust experimental protocols are essential. The following sections provide detailed methodologies for assessing their impact on lymphocyte proliferation and activation.

Synthesis of (14RS)-14-Hydroxy-4,14-retro-retinol

The synthesis of racemic 14-HRR can be achieved through a Darzens reaction.[5]

Materials:

-

β-C18-ketone

-

Ethyl chloroacetate

-

Lithium aluminum hydride (LAH)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Argon atmosphere

-

Standard laboratory glassware for organic synthesis

-

Chromatography supplies for purification (e.g., silica gel, HPLC)

Procedure:

-

Darzens Condensation: The synthesis begins with the Darzens reaction between β-C18-ketone and ethyl chloroacetate to yield racemic ethyl 14-hydroxy-4,14-retro-retinoate. This reaction should be conducted under an inert argon atmosphere in an anhydrous solvent.

-

Reduction: The resulting ester is then reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in anhydrous ether or THF. The reaction should be carefully monitored and quenched appropriately.

-

Purification: The crude product is purified using column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to obtain pure (14RS)-14-hydroxy-4,14-retro-retinol.

-

Characterization: The final product should be characterized by NMR, UV, and mass spectrometry to confirm its structure and purity.[5]

B-Lymphocyte Proliferation Assay

This assay measures the ability of 14-HRR to promote, and anhydroretinol to inhibit, the proliferation of B-lymphocytes.[3][7]

Materials:

-

Purified B-lymphocytes

-

RPMI 1640 medium supplemented with fetal bovine serum (or serum-free medium)

-

This compound (14-HRR) and Anhydroretinol (AR) stock solutions

-

Mitogen (e.g., anti-IgM antibody, LPS)

-

[³H]-Thymidine or a non-radioactive proliferation dye (e.g., CFSE)

-

96-well culture plates

-

Scintillation counter or flow cytometer

Procedure:

-

Cell Preparation: Isolate B-lymphocytes from spleen or peripheral blood using standard cell separation techniques.

-

Cell Seeding: Seed the purified B-cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

-

Treatment: Add 50 µL of medium containing the desired concentrations of 14-HRR, AR, or a combination of both. Include a vehicle control.

-

Stimulation: Add 50 µL of medium containing a B-cell mitogen (e.g., anti-IgM at 10 µg/mL) to each well to induce proliferation.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: If using CFSE, stain the cells prior to seeding. After incubation, harvest the cells and analyze the dilution of the CFSE dye by flow cytometry, which is proportional to cell division.

-

-

Data Analysis: Express the results as counts per minute (CPM) or as a proliferation index based on CFSE dilution. Compare the proliferation in treated groups to the control group.

Figure 2: Workflow for B-lymphocyte proliferation assay.

T-Lymphocyte Activation Assay

This assay assesses the role of 14-HRR and anhydroretinol in T-cell activation, which is a critical step in the adaptive immune response.[8][9]

Materials:

-

Purified T-lymphocytes

-

Culture medium (e.g., RPMI 1640)

-

This compound (14-HRR) and Anhydroretinol (AR) stock solutions

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Concanavalin A)

-

Flow cytometry antibodies against activation markers (e.g., CD25, CD69)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate T-lymphocytes from peripheral blood or lymphoid organs.

-

Coating Plates (for antibody stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with sterile PBS before adding cells.

-

Cell Seeding and Treatment: Resuspend T-cells in culture medium and add them to the coated wells at a density of 1-2 x 10⁵ cells/well. Add the desired concentrations of 14-HRR, AR, or a combination. For co-stimulation, add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Staining for Activation Markers: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of activated T-cells (CD25⁺/CD69⁺) in each treatment group.

-

Data Analysis: Compare the percentage of activated T-cells in the treated groups to the vehicle control.

Concluding Remarks and Future Directions

The agonist-antagonist relationship between this compound and anhydroretinol represents a fascinating and important signaling axis that operates outside the classical retinoid pathway. Their ability to modulate lymphocyte activity highlights their potential as targets for therapeutic intervention in immune-related disorders and cancer. While significant progress has been made in understanding their opposing functions, the precise molecular identity of their shared receptor remains a critical unanswered question. The elucidation of this receptor and the downstream signaling components will undoubtedly open new avenues for drug discovery and a deeper understanding of cellular regulation. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the intricate biology of these unique retro-retinoids.

References

-

Derguini, F., Nakanishi, K., Hämmerling, U., & Buck, J. (1994). Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. Biochemistry, 33(3), 623–628. [Link]

-

Buck, J., Grün, F., Kimura, S., Noy, N., Al-Bayati, S., & Hämmerling, U. (1993). Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology. The Journal of experimental medicine, 178(2), 675–680. [Link]

-

Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Intracellular signaling by 14-hydroxy-4,14-retro-retinol. Science, 254(5038), 1654–1656. [Link]

-

Buck, J., Myc, A., Garbe, A., & Cathomas, G. (1991). Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. The Journal of cell biology, 115(3), 851–859. [Link]

-

Garbe, A., Buck, J., & Hämmerling, U. (1992). Retinoids are important cofactors in T cell activation. The Journal of experimental medicine, 176(1), 109–117. [Link]

-

Moon, R. C., Mehta, R. G., & McCormick, D. L. (1998). Anhydroretinol, a retinoid active in preventing mammary cancer induced in rats by N-methyl-N-nitrosourea. Oncology reports, 5(4), 857–860. [Link]

-

Chen, Y., Al-Bayati, S., & Buck, J. (1999). Anhydroretinol induces oxidative stress and cell death. Cancer research, 59(16), 3985–3989. [Link]

-

Gukelberger, E., & D'Ambrosio, S. M. (2015). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of organic chemistry, 80(12), 6433–6438. [Link]

-

Lugtenburg, J., & Creemers, A. F. (2002). The structures of (14R)-14-hydroxy-4,14-retro-retinol 4, (13R,14R)-13,14-dihydroxyretinol 4a, 4,5-didehydro-15,5-retro-deoxyretinol or anhydroretinol 5, (13R)-13,14-dihydroretinol 6 and (13R)-13,14-dihydroretinoic acid 7. ResearchGate. [Link]

-

D'Ambrosio, S. M., & Ross, S. A. (2011). From carrot to clinic: an overview of the retinoic acid signaling pathway. Journal of the American Academy of Dermatology, 65(5 Suppl 1), S1-8. [Link]

-

Scilit. (n.d.). Intracellular Signaling by 14-hydroxy-4,14- Retro -Retinol. Retrieved from [Link]

-

Current protocols in immunology. (2001). Proliferative assays for B cell function. Current protocols in immunology, Chapter 3, Unit 3.12. [Link]

-

Jing, L., & Cao, S. (2016). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. Journal of immunology research, 2016, 8545248. [Link]

-

Bhat, P. V., De Luca, L. M., Adamo, S., Akalovsky, I., Silverman-Jones, C. S., & Peck, G. L. (1979). Retinoid metabolism in spontaneously transformed mouse fibroblasts (Balb/c 3T12-3 cells): enzymatic conversion of retinol to anhydroretinol. Journal of lipid research, 20(3), 357–362. [Link]

- Google Patents. (n.d.). EP1125921A1 - Process for the preparation of retinol and intermediates therefor.

-

Ross, S. L., Sherman, M., McElroy, P. L., Coxon, J. A., & Arvedson, T. (2017). T cell activation assay. ResearchGate. [Link]

-

Thunberg, S., Johnson, M., & Karlsson, A. (2014). Evaluation of T and B lymphocyte function in clinical practice using a flow cytometry based proliferation assay. Clinical immunology, 153(2), 332–342. [Link]

-

Garbe, A., Buck, J., & Hämmerling, U. (1992). Retinoids are important cofactors in T cell activation. The Journal of experimental medicine, 176(1), 109–117. [Link]

-

University of Maryland. (n.d.). Lab 15. Lymphocyte Proliferation Assay. Retrieved from [Link]

-

Bio-Rad. (n.d.). Cell Activation Protocols. Retrieved from [Link]

- Google Patents. (n.d.). US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives.

-

ResearchGate. (n.d.). B-lymphocyte proliferation assay. (A) CFSE analysis of proliferation.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Intracellular signaling by 14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anhydroretinol: a naturally occurring inhibitor of lymphocyte physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. Anhydroretinol induces oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinoids are important cofactors in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Retinoid Metabolism: A Technical Guide to the In Vivo Physiological Concentration of 4,14-Retro-retinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current understanding of the physiological concentration of 4,14-Retro-retinol (also known as 14-hydroxy-4,14-retro-retinol), a bioactive metabolite of vitamin A. While its role as an intracellular messenger in the immune system is established, quantifying its endogenous levels in vivo presents significant analytical challenges. This document synthesizes the available data on its physiological concentrations, details best-practice methodologies for its extraction and quantification, and explores the biological implications of its elusive nature.

Introduction: The Enigmatic Role of this compound

Vitamin A and its metabolites, collectively known as retinoids, are critical for a myriad of physiological processes, including vision, immune function, and cellular differentiation. Beyond the well-characterized roles of retinal and retinoic acid, a class of retro-retinoids adds another layer of complexity to the vitamin A signaling network. Among these, this compound has emerged as a molecule of interest due to its distinct biological activities. It has been identified as a third intracellular messenger derived from retinol, promoting the growth of B lymphocytes and the activation of T lymphocytes.[1][2] This function is particularly noteworthy as it is independent of the retinoic acid pathway, suggesting a unique signaling cascade.[3]

Despite its recognized biological importance, the in vivo physiological concentration of this compound remains largely uncharacterized, especially in adult mammals under normal dietary conditions. Its detection has been reported in specific contexts, such as in neonatal animals and in adults following a substantial intake of vitamin A, hinting at a tightly regulated and possibly transient presence. This guide aims to collate the existing quantitative data and provide a robust methodological framework for researchers seeking to unravel the physiological significance of this elusive retinoid.

Reported In Vivo Concentrations of this compound

The quantification of endogenous this compound is sparse in the scientific literature. The most definitive data to date comes from studies in neonatal rats, where its presence is more pronounced. In adult humans, it has been identified as a physiological metabolite after the consumption of vitamin A-rich foods, but baseline concentrations have not been established.[4] This suggests that circulating levels in adults may be very low or transient, potentially falling below the limit of detection of many analytical methods.

| Species | Tissue/Matrix | Concentration | Notes | Reference |

| Neonatal Rat (Day 11) | Serum | 23 ± 4.6 ng/mL | Undetectable in adult rat serum. | [2] |

| Neonatal Rat (Day 11) | Liver | 285 ± 5 ng/g | Undetectable in adult rat liver. | [2] |

| Human | Plasma | Detected | Identified for the first time in humans as a physiological metabolite of vitamin A following consumption of fried turkey liver. Baseline levels not reported. | [4] |

Expert Insight: The significantly higher concentrations observed in neonatal rats suggest a potential role for this compound in developmental processes. Its transient appearance in adult human plasma after a vitamin A bolus indicates that its synthesis may be dynamically regulated by substrate availability. The lack of baseline data in adults is a critical knowledge gap in the field.

Methodologies for the Quantification of this compound

The analysis of retinoids is notoriously challenging due to their sensitivity to light, heat, and oxidation.[5] The lipophilic nature of these molecules also necessitates rigorous extraction procedures to isolate them from complex biological matrices. For this compound, which is often present at low concentrations, highly sensitive and specific analytical techniques are paramount.

Sample Handling and Preparation: The Foundation of Accurate Quantification

Given the instability of retinoids, meticulous sample handling is non-negotiable. All procedures should be performed under yellow or red light to prevent photo-isomerization and degradation.[5]

Step-by-Step Sample Collection and Storage Protocol:

-

Tissue Collection: Immediately upon excision, wrap tissues in aluminum foil, flash-freeze in liquid nitrogen, and store at -80°C until analysis.[5]

-

Plasma/Serum Collection: Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge promptly at 4°C to separate plasma or allow to clot for serum. Transfer the supernatant to amber-colored tubes and store at -80°C.

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided to maintain the integrity of the retinoids.

Extraction of this compound from Biological Matrices

A robust liquid-liquid extraction (LLE) is the most common method for isolating retinoids from plasma and tissue homogenates. The choice of solvent is critical to ensure efficient recovery of the target analyte while minimizing the co-extraction of interfering substances.

Generalized Liquid-Liquid Extraction Protocol for Plasma/Serum:

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add an appropriate internal standard to correct for extraction losses and analytical variability. A structurally similar compound not endogenously present is ideal.

-

Protein Precipitation: Add an equal volume of cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean glass tube. Add 2-3 volumes of a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate. Vortex thoroughly for 1-2 minutes.

-

Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to facilitate phase separation.

-

Collection of Organic Layer: Carefully collect the upper organic layer containing the retinoids.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase to be used for chromatographic analysis.

Diagram of the Liquid-Liquid Extraction Workflow:

Caption: Workflow for the extraction of this compound.

Analytical Quantification: HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a robust and widely available technique for retinoid analysis. For this compound, a reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, often with a small amount of an acid modifier like formic acid to improve peak shape. Detection is performed at the maximum absorbance wavelength (λmax) of the retro-retinoid chromophore.

Generalized HPLC-UV Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water. A typical starting point could be an isocratic mixture of 85% methanol in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of this compound (approximately 330-350 nm, requires empirical determination with a pure standard).

-

Quantification: Based on a standard curve generated from pure this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For enhanced sensitivity and specificity, especially when dealing with very low physiological concentrations, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer.

Key Considerations for LC-MS/MS Method Development:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often favored for less polar compounds like retinoids.

-

Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of LC-MS/MS. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte of interest.

-

Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for LC-MS/MS analysis, as it co-elutes with the analyte and experiences the same ionization effects.

Diagram of the Analytical Workflow:

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 4,14-Retro-retinol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the chemical synthesis of 4,14-Retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR). As a biologically active metabolite of retinol (Vitamin A), 14-HRR is a molecule of significant interest in cellular biology and drug discovery, playing a key role in mediating cell growth and survival.[1][2] This protocol is designed to be a self-validating system, offering detailed, step-by-step methodologies and explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction to this compound

This compound is recognized as the third intracellular messenger molecule derived from retinol, distinct from retinal and retinoic acid.[1] It is a key signaling molecule that promotes the growth and survival of B lymphocytes and is involved in the activation of T lymphocytes.[1][3] Unlike other active retinoids, B lymphocytes specifically utilize 14-HRR for growth, highlighting its unique signaling pathway.[1] The synthesis of this retro-retinoid is crucial for in-depth studies of its physiological roles and therapeutic potential.

The synthetic strategy outlined herein is based on the established method involving a Darzens condensation reaction followed by reduction, a route that provides a reliable means to obtain this labile yet vital molecule.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below for reference.

| Property | Value | Source |

| IUPAC Name | (3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | PubChem |

| Molecular Formula | C₂₀H₃₀O | [4] |

| Molecular Weight | 286.45 g/mol | [4] |

| Monoisotopic Mass | 286.229665576 Da | [2][4] |

| Appearance | Not specified, likely a viscous oil or solid | Inferred |

| Solubility | Soluble in organic solvents like methanol, ether, and ethyl acetate | [1] |

| Stability | Highly sensitive to air, light, and heat | [1][5] |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available β-ionone. The overall workflow involves the synthesis of a key C₁₈-tetraene ketone intermediate, followed by a Darzens condensation to introduce the final two carbons and the hydroxyl group precursor, and finally, a reduction to yield the target molecule.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Retinoids are sensitive to light and air; therefore, reactions should be protected from light and conducted under an inert atmosphere (e.g., argon or nitrogen).[1][5]

Part 1: Synthesis of the C₁₈-Tetraene Ketone Precursor

This procedure is adapted from a method for synthesizing a C₁₈-tetraene ketone from β-ionone, a crucial intermediate for retinoid synthesis.[6]

Step 1.1: Synthesis of Ethyl-β-ionylidene acetate

-

Prepare a solution of the appropriate reagents for the chosen olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons).

-

React β-ionone with the prepared reagent to yield ethyl-β-ionylidene acetate.

-

Purify the product by column chromatography.

Step 1.2: Reduction to β-Ionylidene acetaldehyde

-

Reduce the ethyl-β-ionylidene acetate from the previous step using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to form the corresponding aldehyde.

-

Carefully quench the reaction and purify the resulting β-ionylidene acetaldehyde.

Step 1.3: Formation of the C₁₈-Tetraene Ketone

-

React the β-ionylidene acetaldehyde with acetone under basic conditions.[6]

-

This aldol condensation reaction will yield the C₁₈-tetraene ketone.

-

Purify the C₁₈-tetraene ketone by column chromatography to achieve a purity of at least 90% for optimal results in the subsequent steps.[6]

Part 2: Synthesis of Racemic Ethyl 14-hydroxy-4,14-retro-retinoate via Darzens Condensation

The Darzens condensation is a key reaction that forms an α,β-epoxy ester (glycidic ester) from a carbonyl compound and an α-halo ester in the presence of a base.[7][8]

Materials:

-

C₁₈-tetraene ketone (from Part 1)

-

Ethyl chloroacetate

-

A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Procedure:

-

Dissolve the C₁₈-tetraene ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

In a separate flask, prepare a solution of the base in the anhydrous solvent.

-

Slowly add the base to a solution of ethyl chloroacetate in the same solvent at a low temperature to form the enolate.

-

Add the enolate solution dropwise to the cooled solution of the C₁₈-tetraene ketone.

-

Allow the reaction to stir at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude racemic ethyl 14-hydroxy-4,14-retro-retinoate by flash column chromatography.